molecular formula C4H2O3 B1355075 Maleic anhydride-d2 CAS No. 33225-51-3

Maleic anhydride-d2

Cat. No.: B1355075
CAS No.: 33225-51-3
M. Wt: 100.07 g/mol
InChI Key: FPYJFEHAWHCUMM-QDNHWIQGSA-N
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Description

Maleic anhydride-d2 is a deuterated form of maleic anhydride, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties. Maleic anhydride itself is an organic compound with the formula C4H2O3 and is the acid anhydride of maleic acid. It is a colorless or white solid with an acrid odor and is widely used in the production of polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleic anhydride-d2 can be synthesized through the deuteration of maleic anhydride. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

The industrial production of this compound follows similar principles to the production of maleic anhydride, with the additional step of deuteration. Maleic anhydride is typically produced by the vapor-phase oxidation of n-butane or benzene. The process involves passing the hydrocarbon through a catalyst bed at high temperatures in the presence of oxygen . The deuteration step can be integrated into this process by introducing deuterium gas during the oxidation reaction.

Chemical Reactions Analysis

Types of Reactions

Maleic anhydride-d2 undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form maleic acid-d2.

    Esterification: Reacts with alcohols to form half-esters.

    Diels-Alder Reactions: Acts as a dienophile in cycloaddition reactions.

    Reduction: Can be reduced to form succinic anhydride-d2.

    Substitution: Undergoes electrophilic addition and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Maleic acid-d2: from hydrolysis.

    Half-esters: from esterification.

    Cycloaddition products: from Diels-Alder reactions.

    Succinic anhydride-d2: from reduction.

Scientific Research Applications

Polymer Chemistry

Unsaturated Polyester Resins

Approximately 50-55% of maleic anhydride production is directed towards unsaturated polyester resins (UPR). These resins are integral in creating fiberglass-reinforced plastics used in:

  • Automobiles
  • Boats
  • Construction materials
  • Electrical goods

Table 1: Applications of Maleic Anhydride in Polymer Chemistry

ApplicationDescription
Unsaturated Polyester ResinsUsed in fiberglass composites for strength and durability
Alkyd ResinsEmployed in coatings and paints for improved finish
Thermoplastic PolyurethanesDerived from hydrogenated maleic anhydride for flexibility

Pharmaceutical Applications

Maleic anhydride-d2 serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its role in Diels-Alder reactions allows for the formation of complex molecular structures critical for drug development.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

In a study published by the American Chemical Society, maleic anhydride was used to synthesize novel APIs through Diels-Alder reactions with dienes. This reaction facilitated the creation of compounds with enhanced bioactivity and specificity against targeted diseases .

Agricultural Chemicals

This compound is utilized in the formulation of agricultural chemicals, particularly as a precursor for insecticides and herbicides.

Table 2: Agricultural Applications

Chemical DerivedApplication
MalathionInsecticide widely used in agriculture
Maleic HydrazideGrowth regulator for crops

Environmental Applications

The compound is also significant in environmental chemistry, particularly in water treatment processes. Maleic anhydride derivatives are employed to enhance the efficiency of surfactants used in wastewater treatment.

Case Study: Surfactants in Water Treatment

Research indicates that maleic anhydride-based surfactants improve oil removal efficiency from wastewater by enhancing emulsification properties . This application highlights the compound's role in promoting environmentally friendly practices.

Personal Care Products

This compound finds applications in personal care formulations, especially as a stabilizer and emulsifier in cosmetic products.

Table 3: Personal Care Applications

Product TypeRole of this compound
Hair SpraysProvides hold and texture
Skin Care ProductsActs as a delivery system for active ingredients

Mechanism of Action

The mechanism of action of maleic anhydride-d2 involves its reactivity due to the electron-deficient conjugated double bond and the cyclic anhydride functionality. These features make it a versatile intermediate in various chemical reactions. In Diels-Alder reactions, for example, this compound acts as a dienophile, forming cycloaddition products through the interaction with conjugated dienes. The presence of deuterium atoms can influence the reaction kinetics and product distribution due to isotope effects .

Comparison with Similar Compounds

Maleic anhydride-d2 can be compared with other similar compounds such as:

This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies and applications where the kinetic isotope effect is significant .

Biological Activity

Maleic anhydride-d2, a deuterated form of maleic anhydride, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and materials science. This article explores the biological activity of this compound, including its effects on cellular systems, potential therapeutic applications, and safety considerations.

Maleic anhydride (MA) is a cyclic anhydride of maleic acid, known for its reactivity and ability to form copolymers. The deuterated variant, this compound, is synthesized by replacing hydrogen atoms with deuterium. This modification can affect the compound's stability and reactivity, making it useful for specific applications in research and industry.

Antitumor Effects

Research has shown that maleic anhydride copolymers exhibit significant antitumor activity. For instance, studies on maleic anhydride-vinyl acetate copolymers demonstrated up to 68% tumor regression in K562 cellular cultures (human chronic myeloid leukemia) depending on the molecular weight of the copolymer used . This suggests that this compound may also possess similar antitumor properties due to its structural similarities.

Cytotoxicity

In vitro studies indicate that maleic anhydride copolymers can induce cytotoxicity in various cancer cell lines. The cytotoxic effects are often correlated with the molecular weight and composition of the copolymer. For example, copolymers with higher molecular weights showed increased cytotoxicity . This characteristic could be leveraged in developing targeted cancer therapies.

Respiratory Sensitization

Several case studies have documented adverse health effects associated with exposure to maleic anhydride. One notable case involved a worker who developed respiratory symptoms after exposure to maleic anhydride in a manufacturing setting. Symptoms included cough, breathlessness, and wheezing, which were linked to IgE-mediated allergic reactions . This highlights the importance of understanding the biological activity of this compound not only in therapeutic contexts but also concerning occupational health.

Genotoxicity Studies

Genotoxicity assessments have shown mixed results regarding maleic anhydride's potential to cause chromosomal aberrations. While some studies found no increase in chromosomal damage in animal models exposed to varying concentrations of maleic anhydride, others indicated possible genotoxic effects under certain conditions . This necessitates further investigation into the safety profile of this compound.

Summary of Key Studies

Study FocusFindings
Antitumor Activity Up to 68% tumor regression in K562 cells with MA-vinyl acetate copolymers
Cytotoxicity Increased cytotoxic effects correlated with higher molecular weights
Respiratory Effects Documented cases of respiratory sensitization and allergic reactions
Genotoxicity No significant chromosomal aberrations found; mixed results from various studies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing maleic anhydride-d₂, and how can isotopic purity be validated?

Maleic anhydride-d₂ (C₄D₂O₃) is synthesized via deuteration of maleic anhydride using deuterated reagents (e.g., D₂O or deuterated acids). Isotopic purity (>98% deuterium incorporation) is critical for applications in kinetic isotope effect studies or NMR spectroscopy. Validation methods include:

  • Mass spectrometry (MS) to confirm molecular weight (100.07 g/mol) and isotopic distribution.
  • ¹H NMR spectroscopy to detect residual proton signals, ensuring minimal non-deuterated impurities .
  • FT-IR spectroscopy to compare vibrational modes (e.g., C=O stretching at ~1850 cm⁻¹) with non-deuterated analogs, noting shifts due to deuterium substitution .

Q. How should maleic anhydride-d₂ be handled to minimize hydrolysis during storage and experimentation?

Maleic anhydride-d₂ is hygroscopic and prone to hydrolysis, forming maleic acid-d₂. Methodological precautions include:

  • Storing under inert gas (argon or nitrogen) in sealed, desiccated containers.
  • Using anhydrous solvents (e.g., deuterated chloroform or THF-d₈) for reactions.
  • Monitoring reaction environments for moisture via Karl Fischer titration .

Q. What are the key applications of maleic anhydride-d₂ in polymer chemistry research?

Maleic anhydride-d₂ is widely used as a deuterated monomer for:

  • Copolymerization studies with styrene-d₈ to investigate reactivity ratios and sequence distribution via ²H NMR .
  • Thermal degradation kinetics of deuterated polyimides, where isotopic labeling helps track degradation pathways using thermogravimetric analysis (TGA) coupled with mass spectrometry .

Advanced Research Questions

Q. How do solvent polarity and deuteration affect reactivity ratios in copolymerization with styrene?

Solvent effects on copolymerization (e.g., styrene/maleic anhydride-d₂) can lead to discrepancies in reactivity ratios (r₁, r₂). For example:

  • In non-polar solvents (toluene), r₁ (styrene) ≈ 0.3 and r₂ (maleic anhydride-d₂) ≈ 0.05, favoring alternating copolymer formation.
  • Polar solvents (DMF) may alter these ratios due to solvation effects on the transition state. Methodology : Use the Fineman-Ross (F-R) or Kelen-Tüdős (K-T) methods to calculate reactivity ratios from low-conversion data (<10%) to avoid composition drift .

Q. What are the challenges in analyzing kinetic isotope effects (KIEs) in Diels-Alder reactions using maleic anhydride-d₂?

Deuteration at the α-position (C₄D₂O₃) introduces measurable KIEs in Diels-Alder reactions:

  • Experimental design : Compare reaction rates of maleic anhydride-d₂ vs. non-deuterated analogs under identical conditions (temperature, solvent).
  • Data interpretation : Use Arrhenius plots to isolate isotopic effects on activation energy (Eₐ). For example, a study on bitumen modification showed Eₐ increased by 5–10% with deuteration, attributed to reduced vibrational entropy .
  • Contradictions : Some studies report negligible KIEs due to competing mechanistic pathways, requiring DFT calculations to resolve .

Q. How can maleic anhydride-d₂ be used to trace degradation mechanisms in deuterated polyimides?

Deuterated polyimides synthesized from maleic anhydride-d₂ enable precise tracking of thermal degradation:

  • Method : Perform pyrolysis-GC/MS on deuterated vs. non-deuterated polymers.
  • Key findings : Deuterated polymers show delayed degradation onset (~10°C higher) due to stronger C-D bonds, confirmed by isotopic fragment analysis in MS .

Q. Data Contradiction Analysis

Q. Why do reported reactivity ratios (r₁, r₂) for styrene/maleic anhydride-d₂ copolymerization vary across studies?

Discrepancies arise from:

  • Solvent effects : Polar solvents stabilize charge-separated transition states, altering r₁ and r₂ .
  • Deuteration impact : Isotopic substitution subtly changes monomer electronic properties, affecting reactivity.
  • Methodological bias : High-conversion data (>15%) skew ratios due to the "composition drift" phenomenon. Recommendation : Use low-conversion (<10%) data and the Yezrielev-Brokhina-Roskin (YBR) method for robust calculations .

Q. Methodological Best Practices

Q. What analytical techniques are optimal for characterizing deuterated copolymers derived from maleic anhydride-d₂?

  • ²H NMR spectroscopy : Resolves sequence distribution and deuteration efficiency in copolymers (e.g., poly([styrene-d₈]-alt-[maleic anhydride-d₂])) .
  • FT-IR spectroscopy : Monitors anhydride ring-opening during hydrolysis or post-polymerization modifications .
  • Size-exclusion chromatography (SEC) : Coupled with multi-angle light scattering (MALS) to determine molecular weight distributions without isotopic interference .

Q. How can researchers mitigate side reactions during maleic anhydride-d₂ grafting onto polymers?

Common side reactions (e.g., homopolymerization or hydrolysis) are minimized by:

  • Using microwave-assisted grafting to reduce reaction time and improve selectivity (e.g., grafting onto polypropylene films with >90% efficiency) .
  • Adding free-radical inhibitors (e.g., hydroquinone) to suppress homopolymerization .

Properties

IUPAC Name

3,4-dideuteriofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJFEHAWHCUMM-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)OC1=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514711
Record name (~2~H_2_)Furan-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33225-51-3
Record name (~2~H_2_)Furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic anhydride-d2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The catalyst promoted with cerium (V:Ce atomic ratio=1:0.005) prepared and calcined as stated in Example 4 was used to oxidise n-butane to maleic anhydride under "fuel lean" conditions. The crystallite size of the catalyst precursor after ball milling was about 300 A. After 183 hours time on line with a feed concentration of n-butane of 1.5 mole % in air at a reactor temperature of 420° C. at a GHSV of 3100 hr-1 the catalyst gave a 49 mole % pass yield of maleic anhydride at an n-butane conversion of 89%.
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Synthesis routes and methods II

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
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Synthesis routes and methods III

Procedure details

This Example demonstrates a new, interesting isocyanate polyaddition and vinyl copolymerization according to the invention using a multicomponent mixture of 1 mol of ε-caprolactam, 0.5 mol of ethylene glycol, and 1 mol of the semi-ester formed from 1 mol of maleic acid anhydride and 1 mol of 1,4-butane diol. The heat effect of the NCO-polyaddition reaction in the presence of radical formers is entirely adequate to initiate substantially quantitative vinyl polymerization or alternating copolymerization with the maleic acid semi-ester segments, incorporated through NCO-reactions, corresponding to the formula: ##STR54## in the presence of styrene.
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Synthesis routes and methods IV

Procedure details

Type B is the sodium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 220 parts of water and 200 parts of 50% strength by weight sodium hydroxide solution, the mixture is stirred at 1000C until a virtually clear aqueous solution is obtained (about 4 h). The solids content is then adjusted to 25% using water. The pH of the solution is 10. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Synthesis routes and methods V

Procedure details

Type A is the ammonium salt of a copolymer of maleic acid and 2,4,4-trimethylpent-1-ene obtained by ammoniacal hydrolysis of a copolymer of maleic anhydride and 2,4,4-trimethylpent-1-ene. Latter copolymer is obtainable in accordance with Example 3 of EP-A 9169. Instead of isolating the unhydrolyzed copolymer by spray drying as in Example 3 of EP-A 9169, 325 parts of water are added to the suspension and excess diisobutene is distilled off by steam distillation (bath temperature 80° C.). When an internal temperature of 98° C. is reached, steam is passed in for a further 1 h. Following the addition of a further 200 parts of water and 170 parts of 25% strength by weight ammonia, the mixture is stirred at 60° C. until a virtually clear aqueous solution is obtained (about 1 h). The solids content is then adjusted to 22% using water. The pH of the solution is 9. The K value of the copolymer (determined in accordance with Fikentscher as a 1% strength by weight solution in dimethylformamide) is in the range of 30–40.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Maleic anhydride-d2
Maleic anhydride-d2
Maleic anhydride-d2
Maleic anhydride-d2
Maleic anhydride-d2
Maleic anhydride-d2

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